molecular formula C10H7F3O2 B3030857 2-(Trifluoromethyl)cinnamic acid CAS No. 98386-81-3

2-(Trifluoromethyl)cinnamic acid

Cat. No.: B3030857
CAS No.: 98386-81-3
M. Wt: 216.16 g/mol
InChI Key: AMVYAIXPAGBXOM-AATRIKPKSA-N
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Description

2-(Trifluoromethyl)cinnamic acid is an organic compound belonging to the class of cinnamic acids, characterized by the presence of a trifluoromethyl group at the ortho position of the benzene ring. Its molecular formula is C10H7F3O2, and it has a molecular weight of 216.16 g/mol

Chemical Reactions Analysis

2-(Trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming saturated derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-(Trifluoromethyl)cinnamic acid can be compared with other cinnamic acid derivatives, such as:

The uniqueness of this compound lies in its ortho-trifluoromethyl substitution, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

(E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)8-4-2-1-3-7(8)5-6-9(14)15/h1-6H,(H,14,15)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVYAIXPAGBXOM-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031323
Record name (2E)-3-[2-(Trifluoromethyl)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2062-25-1, 98386-81-3
Record name o-(Trifluoromethyl)cinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Trifluoromethyl)cinnamic acid, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098386813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-[2-(Trifluoromethyl)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-(trifluoromethyl)cinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.517
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(TRIFLUOROMETHYL)CINNAMIC ACID, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79PJG9RJG3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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